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Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing CXCR2 Probe 1, a

selective radiotracer, for in vitro binding assays. The protocols and data presented are intended

to facilitate the study of the C-X-C motif chemokine receptor 2 (CXCR2) and the development

of novel therapeutics targeting this key inflammatory receptor.

Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that

plays a pivotal role in the recruitment of neutrophils to sites of inflammation.[1][2] Its

involvement in a variety of inflammatory diseases has made it an attractive target for drug

discovery.[3] CXCR2 Probe 1 ([¹⁸F]16b) is a recently developed selective radioligand designed

for positron emission tomography (PET) imaging of CXCR2-expressing cells, such as

neutrophils.[4][5] Its properties also make it a valuable tool for in vitro binding assays to

characterize the affinity and pharmacology of unlabeled compounds targeting CXCR2.
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The binding of CXCR2 Probe 1 to its target receptor can be quantified using various in vitro

assay formats. The most common are saturation binding assays, to determine the receptor

density (Bmax) and the probe's dissociation constant (Kd), and competition binding assays, to

determine the inhibitory constant (Ki) of a test compound. Given that CXCR2 Probe 1 is a

radiolabeled ligand, traditional radioligand binding assays using filtration to separate bound and

free probe are applicable. Additionally, as characterized in its development, non-radioactive

competition assays like the NanoBRET™ (Bioluminescence Resonance Energy Transfer)

assay can be employed.

Data Presentation
The following table summarizes the binding affinity of a precursor to CXCR2 Probe 1 and

related compounds for the CXCR2 receptor, as determined by a NanoBRET competition assay.

This data is essential for designing and interpreting binding experiments.

Compound
Target
Receptor

Assay Type pKi Ki (nM) Reference

16b (non-

radiolabeled

precursor to

CXCR2

Probe 1)

CXCR2
NanoBRET

Competition
8.8 ± 0.1 1.58

Spatz, P., et

al. (2024)

Navarixin (a

known

CXCR2

antagonist)

CXCR2
NanoBRET

Competition
9.2 ± 0.1 0.63

Spatz, P., et

al. (2024)

Note: The Ki value for 16b is for the non-radiolabeled version of CXCR2 Probe 1. The affinity

of the ¹⁸F-labeled probe is expected to be comparable.

Experimental Protocols
Radioligand Competition Binding Assay Protocol
This protocol describes a filtration-based competition binding assay to determine the affinity of

a test compound for CXCR2 using CXCR2 Probe 1.
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Materials:

CXCR2 Probe 1 ([¹⁸F]16b)

Cell Membranes: Membranes prepared from a cell line overexpressing human CXCR2 (e.g.,

HEK293-CXCR2).

Test Compounds: Unlabeled compounds to be tested for CXCR2 binding.

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known CXCR2

antagonist (e.g., Navarixin).

96-well Filter Plates: Glass fiber filters with a pore size suitable for retaining cell membranes

(e.g., GF/C).

Scintillation Fluid

Microplate Scintillation Counter

Procedure:

Preparation of Reagents:

Thaw the CXCR2-expressing cell membranes on ice and resuspend them in binding buffer

to a final concentration of 5-20 µg of protein per well.

Prepare serial dilutions of the test compounds in binding buffer.

Dilute CXCR2 Probe 1 in binding buffer to a final concentration equivalent to its Kd

(approximately 1-2 nM).

Assay Setup (in a 96-well plate):
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Total Binding: Add 50 µL of binding buffer, 50 µL of CXCR2 Probe 1, and 150 µL of the

membrane suspension.

Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of CXCR2
Probe 1, and 150 µL of the membrane suspension.

Competition Binding: Add 50 µL of each test compound dilution, 50 µL of CXCR2 Probe 1,

and 150 µL of the membrane suspension.

Incubation:

Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to

reach binding equilibrium.

Filtration:

Pre-soak the filter plate with 0.3% polyethyleneimine (PEI).

Rapidly filter the contents of the assay plate through the filter plate using a vacuum

manifold.

Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

Detection:

Dry the filter plate for 30 minutes at 50°C.

Add scintillation fluid to each well.

Count the radioactivity in a microplate scintillation counter.

Data Analysis:

Subtract the non-specific binding counts from all other measurements to obtain specific

binding.

Plot the specific binding as a function of the log concentration of the test compound.
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Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific

binding) using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where

[L] is the concentration of CXCR2 Probe 1 and Kd is its dissociation constant.

NanoBRET™ Competition Binding Assay Protocol
This protocol outlines a bioluminescence resonance energy transfer (BRET)-based competition

assay, which is a homogeneous (no-wash) alternative to radioligand binding assays.

Materials:

HEK293 cells stably co-expressing CXCR2 fused to NanoLuc® luciferase (CXCR2-NLuc)

Fluorescent Tracer: A cell-permeable fluorescent ligand that binds to CXCR2.

Test Compounds: Unlabeled compounds to be tested.

NanoBRET™ Substrate: (e.g., Furimazine)

Assay Buffer: Opti-MEM® I Reduced Serum Medium or HBSS.

White, opaque 96- or 384-well assay plates.

Luminometer with BRET-compatible filter sets.

Procedure:

Cell Preparation:

Culture the CXCR2-NLuc expressing cells to confluency.

Harvest the cells and resuspend them in assay buffer at a density of 2 x 10⁵ cells/mL.

Assay Setup:

Add the test compounds at various concentrations to the wells of the assay plate.
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Add the fluorescent tracer at a constant concentration (predetermined from a saturation

binding experiment).

Add the cell suspension to each well.

Incubation:

Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound binding to

reach equilibrium.

Detection:

Add the NanoBRET™ substrate to all wells.

Incubate for 3-5 minutes at room temperature, protected from light.

Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm) using a

BRET-capable plate reader.

Data Analysis:

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

Plot the BRET ratio as a function of the log concentration of the test compound.

Determine the IC₅₀ value from the resulting competition curve using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation as described in the previous

protocol.

Mandatory Visualizations
CXCR2 Signaling Pathway
CXCR2 is a Gαi-coupled receptor. Upon binding of a ligand, such as its endogenous ligand

CXCL8, the receptor undergoes a conformational change, leading to the activation of the

heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular

cAMP levels. The dissociated Gβγ subunits activate downstream signaling cascades, including

the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Phospholipase C (PLC)/Protein
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Kinase C (PKC) pathway, which ultimately lead to cellular responses like chemotaxis and

degranulation.
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Caption: CXCR2 Gαi-coupled signaling cascade.

Experimental Workflow for Radioligand Competition
Binding Assay
The following diagram illustrates the key steps involved in determining the binding affinity of a

test compound for CXCR2 using a radioligand competition assay with CXCR2 Probe 1.
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Caption: Workflow for a CXCR2 radioligand competition assay.

Logical Relationship for Ki Determination
This diagram shows the logical flow of data processing to arrive at the inhibitory constant (Ki)

from the raw data of a competition binding assay.
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Caption: Logic for calculating the Ki value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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